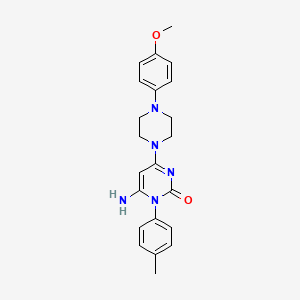

6-Amino-4-(4-(4-methoxyphenyl)piperazino)-1-(4-methylphenyl)-2(1H)-pyrimidinone

Description

This compound is a pyrimidinone derivative characterized by:

- Core structure: A pyrimidinone ring substituted with an amino group at position 4.

- Substituents: A 4-(4-methoxyphenyl)piperazino group at position 2. A 4-methylphenyl group at position 1.

Pyrimidinones are known for their bioactivity in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or central nervous system modulators .

Properties

IUPAC Name |

6-amino-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-16-3-5-18(6-4-16)27-20(23)15-21(24-22(27)28)26-13-11-25(12-14-26)17-7-9-19(29-2)10-8-17/h3-10,15H,11-14,23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBSIFXZTJNISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=NC2=O)N3CCN(CC3)C4=CC=C(C=C4)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-(4-methoxyphenyl)piperazino)-1-(4-methylphenyl)-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.

Substitution Reactions: Introduction of the amino group at the 6th position and the methoxyphenyl group at the 4th position using suitable reagents and catalysts.

Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions.

Final Modifications: The methylphenyl group is added to the 1st position through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-(4-methoxyphenyl)piperazino)-1-(4-methylphenyl)-2(1H)-pyrimidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Potential Applications

The unique structure of 6-Amino-4-(4-(4-methoxyphenyl)piperazino)-1-(4-methylphenyl)-2(1H)-pyrimidinone, which combines a piperazine ring with multiple aromatic substituents on the pyrimidine core, may enhance its bioactivity compared to simpler analogs. This compound's potential applications include:

- Medicinal Chemistry : Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities.

- Interaction Studies : These studies are essential to understand the binding affinities and mechanisms of action of the compound with biological targets. Possible studies include:

- Binding Assays : Evaluating the affinity of the compound for specific protein targets.

- Enzyme Inhibition Studies : Assessing the compound's ability to inhibit key enzymes.

- Cell-Based Assays : Examining the compound's effects on cellular pathways and functions.

Structural Comparison

Several compounds share structural similarities with this compound.

| Compound Name | Unique Features |

|---|---|

| 6-Amino-2(1H)-pyrimidinone | Simpler structure; lacks piperazine moiety. |

| 5-Cyano-6-oxo-pyrimidine derivatives | Exhibits strong antifungal activity; different substituents. |

| 2,6-Diaminopurine | Purine derivative; different biological activities. |

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-(4-methoxyphenyl)piperazino)-1-(4-methylphenyl)-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and resulting in desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Hypothetical Pharmacological Comparisons

Key Findings from Analogous Research :

Piperazino Substituents: The 4-methoxyphenylpiperazine moiety is common in antipsychotics (e.g., aripiprazole) and may confer dopamine D2/5-HT1A receptor affinity .

Methylphenyl Group : A 4-methylphenyl substitution enhances metabolic stability compared to unsubstituted phenyl groups, as seen in COX-2 inhibitors .

Amino Group at C6: Amino-substituted pyrimidinones exhibit improved solubility and hydrogen-bonding capacity, critical for target binding (e.g., kinase ATP pockets) .

Limitations and Recommendations

The absence of direct evidence underscores the need to consult specialized databases (e.g., SciFinder, Reaxys) or primary literature for:

- Experimental Data : IC50 values, receptor binding assays, or ADMET profiles.

- Synthetic Routes : Patent databases (e.g., USPTO, Espacenet) may disclose synthesis methods.

- Clinical Relevance : PubMed or ClinicalTrials.gov for preclinical/clinical studies.

Biological Activity

Overview

6-Amino-4-(4-(4-methoxyphenyl)piperazino)-1-(4-methylphenyl)-2(1H)-pyrimidinone is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring a pyrimidinone core with various substituents, lends itself to diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 336.43 g/mol. The compound's structure includes:

- Pyrimidinone core : A heterocyclic structure that is pivotal for its biological activity.

- Amino group : Known to enhance solubility and reactivity.

- Methoxy and methyl substituents : These groups may influence pharmacokinetics and biological interactions.

The biological activity of this compound primarily stems from its interactions with specific molecular targets. It is believed to modulate pathways by binding to enzymes or receptors, potentially leading to therapeutic effects such as:

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, likely due to its ability to inhibit bacterial growth by interfering with essential cellular processes.

- Antitumor Activity : Preliminary studies indicate that it may exhibit cytotoxic effects on cancer cells, suggesting potential as an anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrimidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against standard strains such as E. coli and S. aureus are crucial indicators of its effectiveness.

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 500-1000 |

| This compound | S. aureus | 500-1000 |

These results indicate moderate antibacterial activity, comparable to other known antimicrobial agents.

Antitumor Activity

Research has indicated that the compound may possess antitumor properties, particularly against certain cancer cell lines. The cytotoxic effects were evaluated using standard assays that measure cell viability in response to treatment with the compound.

Comparative Analysis

When compared to structurally similar compounds, such as:

- 6-Amino-4-(4-phenylpiperazino)-1-(4-methylphenyl)-2(1H)-pyrimidinone : Lacks the methoxy group, which may reduce its biological activity.

- 6-Amino-4-(4-chlorophenyl)piperazino-1-(4-methylphenyl)-2(1H)-pyrimidinone : Contains a chlorine substituent that alters its reactivity.

The unique methoxy substitution in this compound enhances its biological profile, potentially improving selectivity and efficacy against specific targets.

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

- Antimicrobial Study : A study conducted on various pyrimidine derivatives found that those with methoxy substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound showed significant cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrimidine ring can significantly influence biological activity, guiding future synthetic efforts towards more potent derivatives .

Q & A

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

Answer:

- FTIR Spectroscopy : Identifies functional groups (e.g., –NH at ~3262 cm, C=O at ~1653 cm) and confirms hydrogen bonding interactions .

- 1H NMR : Assigns proton environments (e.g., aromatic protons at 7.26 ppm for NH groups) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–N distances: 1.322–1.408 Å), dihedral angles (e.g., 34.87°–69.57° between pyrimidine and aryl rings), and non-planar conformations .

Q. How is the compound synthesized, and what are critical reaction parameters?

Answer:

- Key Steps : React 5-(4-methylbenzoyl)-1-(methyl-4-methylphenyl-methylenamino)-4-(4-methylphenyl)pyrimidin-2-one with acetic acid and water under reflux .

- Optimization : Solvent choice (e.g., water/acetic acid mixtures), temperature control, and purification via recrystallization are critical for yield and purity .

Q. What analytical techniques ensure purity and stability during storage?

Answer:

- HPLC/Assay Methods : Use ammonium acetate buffer (pH 6.5) for chromatographic separation .

- Thermal Analysis : Monitor decomposition points (e.g., mp 270°C for related piperazinyl derivatives) to assess stability .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxyphenylpiperazine moiety influence biological activity?

Answer:

- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) may hinder receptor binding, as seen in similar pyrimidinones with substituted aryl groups .

- Electronic Effects : Methoxy groups enhance electron donation, potentially modulating interactions with biological targets (e.g., serotonin or dopamine receptors) .

- Methodology : Compare activity of analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) via receptor-binding assays .

Q. How can conformational analysis resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

Q. What experimental designs are optimal for assessing pharmacokinetic properties?

Answer:

- In Vivo/In Vitro Split-Plot Design : Randomize treatment groups (e.g., dose levels) and control for metabolic variability using rootstocks or cell lines .

- Metabolite Identification : Use LC-MS/MS to track hydroxylated or demethylated derivatives in plasma .

Q. How can hydrogen-bonding networks in the crystal lattice inform formulation strategies?

Answer:

- Crystal Packing Analysis : Intermolecular N–H···O bonds (observed in similar pyrimidinones) suggest hygroscopicity, necessitating anhydrous storage .

- Polymorph Screening : Test solvents with varying polarity to isolate stable crystalline forms .

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

Answer:

Q. Why do synthetic yields vary between laboratories for this compound?

Answer:

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate formation (e.g., semicarbazones) and optimize reaction times .

- Impurity Profiling : Characterize byproducts (e.g., dihydrochloride salts) via NMR and adjust stoichiometry of acetic acid/water .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.